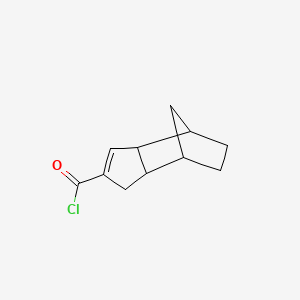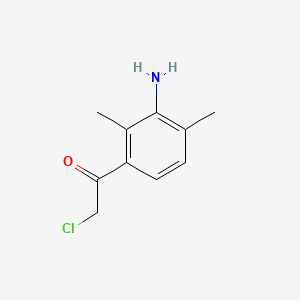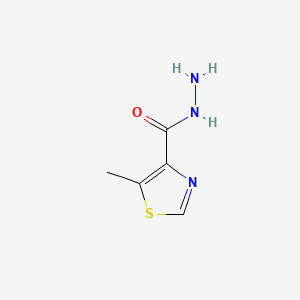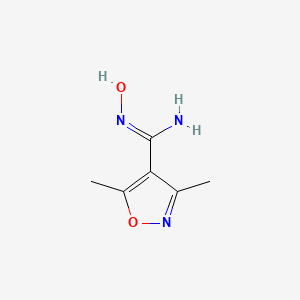![molecular formula C8H15N3O2 B561447 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine CAS No. 100070-64-2](/img/structure/B561447.png)
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine is a heterocyclic compound that features a unique bicyclic structure. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties. The presence of a nitro group and the octahydro-1H-pyrido[1,2-a]pyrazine core makes it a valuable scaffold for drug discovery and development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One of the most efficient methods for synthesizing 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine involves a one-pot synthesis. This method includes the nitro-Mannich reaction, where an unexpected nitro group displacement occurs, leading to the formation of the octahydro-1H-pyrido[1,2-a]pyrazine core . The reaction conditions typically involve specific reagents and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve scaling up the one-pot synthesis method. This would require optimization of reaction conditions, such as temperature, pressure, and the concentration of reagents, to ensure high yield and purity of the compound. The use of continuous flow reactors could also be explored to enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can undergo oxidation reactions, although these are less common due to the stability of the nitro group.
Common Reagents and Conditions
Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents such as sodium hydride (NaH) and alkyl halides can be used for nucleophilic substitution reactions.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) can be used, although this is less typical.
Major Products Formed
Reduction: The major product is 2-Aminooctahydro-1H-pyrido[1,2-a]pyrazine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, though these are less common.
Wissenschaftliche Forschungsanwendungen
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophoric scaffold in drug design.
Biological Studies: The compound has shown activity against various biological targets, including renal outer medullary potassium channels and ubiquitin-specific peptidase 30.
Industrial Applications:
Wirkmechanismus
The mechanism of action of 2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine involves its interaction with specific molecular targets. For instance, as a 5-HT2C receptor agonist, it binds to the receptor and activates it, leading to downstream signaling pathways that result in its pharmacological effects . The compound’s interaction with other targets, such as potassium channels and ubiquitin-specific peptidases, involves similar binding and activation or inhibition mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Octahydro-2H-pyrazino[1,2-a]pyrazine: Lacks the nitro group but shares the core structure.
Pyrrolopyrazine Derivatives: These compounds have similar bicyclic structures but differ in the specific arrangement of nitrogen atoms and functional groups.
Uniqueness
2-Nitrooctahydro-1H-pyrido[1,2-a]pyrazine is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for exploring new pharmacological properties and developing novel therapeutic agents.
Eigenschaften
CAS-Nummer |
100070-64-2 |
|---|---|
Molekularformel |
C8H15N3O2 |
Molekulargewicht |
185.227 |
IUPAC-Name |
2-nitro-1,3,4,6,7,8,9,9a-octahydropyrido[1,2-a]pyrazine |
InChI |
InChI=1S/C8H15N3O2/c12-11(13)10-6-5-9-4-2-1-3-8(9)7-10/h8H,1-7H2 |
InChI-Schlüssel |
MUAVZUTYGUEGNH-UHFFFAOYSA-N |
SMILES |
C1CCN2CCN(CC2C1)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![(1R,4S,4'S,5'S,6R,6'S,8R,10Z,13R,14Z,16Z,20R,21R,24S)-4',21,24-trihydroxy-5',11,13,22-tetramethyl-6'-[(Z)-4-methylpent-2-en-2-yl]spiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B561374.png)
![3,7-Bis(2-hydroxyethyl)-5-[(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-nonadecafluoroundecyl)oxy]-4,6-dioxa-3,7-diaza-5-phosphanonane-1,9-diol 5-oxide](/img/structure/B561375.png)


![6-Thia-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B561381.png)



